1,2,4-Benzene trisulfonic acid

Description

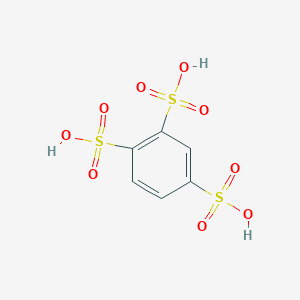

1,3,5-Benzenetrisulfonic acid (H₃BTS) is a sulfonic acid derivative featuring three sulfonic acid (-SO₃H) groups attached to a benzene ring at the 1,3,5-positions. This compound is notable for its high thermal stability and strong acidity, making it a valuable precursor in synthesizing metal-organic frameworks (MOFs) and catalysts. H₃BTS-based MOFs, such as [La(BTS)(H₂O)₅], exhibit exceptional thermal resilience, with decomposition temperatures exceeding 550°C, far surpassing carboxylate-based analogues . The sulfonic acid groups enhance water solubility and acidity, enabling applications in gas storage, ion exchange, and high-temperature catalysis .

Properties

Molecular Formula |

C6H6O9S3 |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

benzene-1,2,4-trisulfonic acid |

InChI |

InChI=1S/C6H6O9S3/c7-16(8,9)4-1-2-5(17(10,11)12)6(3-4)18(13,14)15/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15) |

InChI Key |

PSRFOBQQWDICLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Benzene trisulfonic acid can be synthesized through the sulfonation of benzene derivatives. One common method involves the reaction of benzene with sulfur trioxide or oleum under controlled conditions. The reaction typically proceeds through electrophilic aromatic substitution, where the sulfonic acid groups are introduced to the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and consistent sulfonation. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzene trisulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups to the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted benzene compounds.

Scientific Research Applications

1,2,4-Benzene trisulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a staining agent in microscopy.

Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: The compound is used in the production of dyes, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Benzene trisulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid groups can interact with molecular targets and pathways, facilitating reactions such as catalysis and protonation.

Comparison with Similar Compounds

Structural and Functional Differences

Key Compounds Compared :

1,3,5-Benzenetrisulfonic Acid (H₃BTS)

Trimesic Acid (1,3,5-Benzenetricarboxylic Acid)

Trimellitic Acid (1,2,4-Benzenetricarboxylic Acid)

Thermal Stability

- H₃BTS : MOFs derived from H₃BTS retain structural integrity up to 550°C due to robust sulfonate-metal bonds .

- Trimesic Acid : Carboxylate-based MOFs decompose at 300–400°C, limiting their use in high-temperature environments.

- Trimellitic Acid : Primarily used in esterified forms (e.g., triisodecyl trimellitate) for plasticizers, which degrade near 250–350°C .

Biological Activity

1,2,4-Benzene trisulfonic acid (also known as benzene-1,2,4-trisulfonic acid) is an aromatic sulfonic acid characterized by three sulfonic acid groups (-SO₃H) attached to a benzene ring at the 1, 2, and 4 positions. Its molecular formula is C₆H₆O₉S₃, and it has a molecular weight of approximately 222.24 g/mol. This compound is typically a white crystalline solid that is highly soluble in water due to the presence of multiple sulfonic groups.

The synthesis of this compound can be achieved through various methods involving the sulfonation of benzene derivatives. The presence of sulfonic groups imparts strong acidic properties and enhances its reactivity with biological molecules. Research indicates that this compound can interact with proteins and nucleic acids through electrostatic interactions due to its acidic nature.

Oxidative Stress Induction

Research has shown that this compound can induce oxidative stress in biological systems. This process leads to the formation of reactive oxygen species (ROS), which are implicated in cellular damage and genotoxicity. Specifically, studies have indicated that metabolites of benzene derivatives can result in DNA strand breaks and other forms of cellular damage.

Interaction with Biological Molecules

The compound's interaction with proteins and nucleic acids is notable. It has been observed that the electrostatic interactions facilitated by its sulfonic groups can affect the structural integrity and function of these biomolecules. This interaction may lead to alterations in cellular signaling pathways and metabolic processes.

Study on Genotoxicity

A significant study focused on the genotoxic effects of this compound demonstrated its potential to cause DNA damage. Using various assays, researchers found that exposure to this compound resulted in increased levels of DNA strand breaks in cultured human cells. The findings suggest a direct correlation between the concentration of the compound and the extent of genotoxicity observed.

Comparative Analysis with Related Compounds

Q & A

What are the standard synthetic routes for 1,2,4-Benzene trisulfonic acid, and how do reaction conditions affect yield?

Basic Research Question

The synthesis of this compound typically involves sulfonation of benzene or its derivatives using fuming sulfuric acid (oleum) under controlled conditions. highlights that introducing a third sulfo group requires harsh conditions, such as heating sodium benzene-1,3-disulfonate with 15% oleum at 275°C for 12 hours in the presence of mercury, yielding 73% . Key factors affecting yield include:

- Temperature : Elevated temperatures (>200°C) favor trisulfonation but risk side reactions like decomposition.

- Catalysts : Mercury or sulfuric acid enhances sulfonation efficiency.

- Oleum concentration : Higher SO3 content (20–30%) promotes complete sulfonation .

Methodological Tip : Optimize reaction time and temperature gradients to minimize byproducts like para-isomers. Use TLC or HPLC to monitor intermediate disulfonate formation.

How is the purity and structure of this compound verified in laboratory settings?

Basic Research Question

Structural validation employs:

- Elemental Analysis : Confirms C, H, S, and O ratios.

- FT-IR : Identifies sulfonic (-SO3H) stretches at ~1030 cm<sup>−1</sup> and 1170 cm<sup>−1</sup> .

- NMR : <sup>1</sup>H NMR shows aromatic proton splitting patterns, while <sup>13</sup>C NMR confirms substitution positions .

- X-ray Crystallography : Resolves crystal structure for metal-organic frameworks (MOFs) .

Data Contradiction Note : Discrepancies in sulfonic group positioning (e.g., para vs. meta) may arise from incomplete sulfonation; use mass spectrometry (HRMS) to confirm molecular weight .

How does this compound compare to trimesic acid in constructing metal-organic frameworks (MOFs)?

Advanced Research Question

this compound (H3BTS) is a sulfonic analogue of trimesic acid (1,3,5-benzenetricarboxylic acid). Key differences:

- Thermal Stability : H3BTS-based MOFs (e.g., [La(BTS)(H2O)5]) decompose above 550°C, surpassing trimesate frameworks (<300°C) .

- Coordination Modes : Sulfonate groups act as monodentate or bridging ligands, forming layered structures with rare-earth ions (La, Eu) .

- Hydrogen Bonding : Uncoordinated sulfonic groups stabilize frameworks via H-bonding networks .

Methodological Insight : Use hydrothermal synthesis with RE(OH)3 (RE = La, Nd) in aqueous solutions to crystallize MOFs. Characterize via TGA and PXRD to confirm thermal robustness .

What analytical techniques resolve contradictions in structural data of metal-sulfonate frameworks?

Advanced Research Question

Contradictions in MOF structures (e.g., ligand coordination vs. H-bonding) require multi-technique validation:

- Single-Crystal XRD : Determines La/Eu coordination geometry and sulfonate bonding modes .

- PXRD : Confirms phase purity and isostructurality across RE analogs .

- Solid-State NMR : Differentiates proton environments in hydrated vs. anhydrous forms .

- DFT Calculations : Models electronic interactions to explain unexpected ligand behavior .

Case Study : In [Eu(BTS)(H2O)4], XRD revealed two sulfonate groups coordinating Eu<sup>3+</sup>, while the third participated in H-bonding—resolving earlier assumptions about uniform coordination .

What are the challenges in computational modeling of this compound interactions?

Advanced Research Question

Modeling sulfonic acid derivatives faces:

- Acidity Variability : Sulfonic groups have strong acidity (pKa ~ -6), complicating protonation state predictions in solvents .

- Conformational Flexibility : Rotational freedom of -SO3H groups requires molecular dynamics (MD) simulations to assess stability .

- Solvent Effects : Polar solvents (e.g., water) stabilize ionic forms; use COSMO-RS or explicit solvent models .

Methodological Recommendation : Combine DFT (e.g., B3LYP/6-311+G(d,p)) with MD to simulate MOF formation pathways and ligand dynamics .

How do sulfonation byproducts affect downstream applications in catalysis?

Advanced Research Question

Incomplete sulfonation yields disulfonic isomers (e.g., 1,3-disulfonate), which can:

- Poison Catalytic Sites : Compete with trisulfonate in MOF synthesis, reducing porosity .

- Alter Acidity : Lower proton conductivity in fuel cell membranes .

Mitigation Strategy : Purify via recrystallization (HCl or ethanol) or ion-exchange chromatography . Monitor purity via <sup>19</sup>F NMR if fluorinated derivatives exist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.